molecular formula C6H13ClN2O2 B2755215 N-methylmorpholine-3-carboxamide hydrochloride CAS No. 2247102-26-5

N-methylmorpholine-3-carboxamide hydrochloride

Cat. No.: B2755215
CAS No.: 2247102-26-5
M. Wt: 180.63
InChI Key: CISXYWCVLXAKBZ-UHFFFAOYSA-N
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Description

N-methylmorpholine-3-carboxamide hydrochloride is a chemically constrained amino acid analog featuring a morpholine ring system, a scaffold of significant importance in medicinal chemistry and drug discovery . The morpholine core is a privileged structure found in a variety of bioactive molecules and approved pharmaceuticals, valued for its ability to influence the physicochemical properties of a compound, such as improving aqueous solubility and metabolic stability . This particular derivative, functionalized with a carboxamide group, serves as a versatile building block for the synthesis of more complex molecules. Its primary research application lies in the development of peptidomimetics—compounds designed to mimic the structure of natural peptides but with enhanced pharmacological properties . The conformational restriction imposed by the morpholine ring can pre-organize the molecule into a bioactive conformation, potentially leading to improved binding affinity and selectivity for biological targets . Furthermore, substituted morpholine carboxylic acid derivatives are an active area of investigation in organic synthesis, with ongoing research focused on developing efficient and stereoselective methods to access these valuable structures . This product is intended for research purposes as a chemical building block or intermediate in these and other exploratory studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-methylmorpholine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-7-6(9)5-4-10-3-2-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISXYWCVLXAKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

In this approach, morpholine-3-carboxylic acid reacts with methylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds in dichloromethane or dimethylformamide (DMF) at 0–25°C for 12–24 hours. Triethylamine is often added to neutralize HCl generated during the reaction.

Reaction Conditions

  • Temperature : 0–25°C
  • Solvent : DMF or CH₂Cl₂
  • Catalyst : EDC/HOBt (1:1 molar ratio)
  • Yield : 65–78%

The crude product is purified via recrystallization from ethanol/water mixtures, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Acyl Chloride Intermediate

Morpholine-3-carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts with methylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:

$$
\text{Morpholine-3-COCl} + \text{CH₃NH₂} \rightarrow \text{Morpholine-3-CONHCH₃} + \text{HCl}
$$

Optimization Parameters

  • Chlorinating Agent : Oxalyl chloride (higher purity vs. SOCl₂)
  • Reaction Time : 4–6 hours at reflux
  • Yield : 70–82%

N-Methylation of Morpholine-3-Carboxamide

Alternative strategies focus on introducing the methyl group after amidation. Morpholine-3-carboxamide undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.

Methyl Iodide in Basic Media

The carboxamide is treated with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction proceeds via an SN2 mechanism:

$$
\text{Morpholine-3-CONH₂} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{Morpholine-3-CONHCH₃} + \text{KI} + \text{CO₂}
$$

Key Considerations

  • Solvent : Acetonitrile or DMF
  • Temperature : 50–60°C
  • Reaction Time : 8–12 hours
  • Yield : 60–70%

Excess methyl iodide (1.5–2.0 equivalents) improves conversion rates. The product is isolated via solvent evaporation and converted to the hydrochloride salt using HCl gas in diethyl ether.

Reductive Amination

A less common approach involves reductive amination of morpholine-3-carboxaldehyde with methylamine. Sodium cyanoborohydride (NaBH₃CN) facilitates the reaction in methanol at pH 4–6 (acetic acid buffer):

$$
\text{Morpholine-3-CHO} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{Morpholine-3-CH₂NHCH₃}
$$

Limitations

  • Requires pre-synthesis of the aldehyde precursor
  • Lower yields (45–55%) due to side reactions

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency, safety, and minimal purification steps. Continuous flow reactors and catalytic hydrogenation are increasingly adopted.

Continuous Flow Amidation

A tubular reactor system combines morpholine-3-carboxylic acid and methylamine in DMF, with EDC/HOBt introduced via separate feed streams. Key advantages include:

Parameter Value
Residence Time 30–60 minutes
Temperature 25°C
Throughput 10–20 L/hour
Purity >95%

This method reduces side product formation by maintaining precise stoichiometric ratios.

Catalytic Hydrogenation of Nitriles

Morpholine-3-carbonitrile is hydrogenated over Raney nickel at 80–100°C under 50–100 bar H₂ pressure. Methylamine is generated in situ, reacting immediately to form the carboxamide:

$$
\text{Morpholine-3-CN} + \text{H₂} \rightarrow \text{Morpholine-3-CONHCH₃}
$$

Industrial Data

  • Catalyst Loading : 5–10 wt% Ni
  • Conversion : 85–90%
  • Selectivity : 92–95%

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and environmental impact:

Method Yield (%) Scalability E-Factor* Key Advantage
Carbodiimide Coupling 78 Moderate 32 High purity
Acyl Chloride Route 82 High 28 Short reaction time
Continuous Flow 95 Very High 18 Low solvent waste
Reductive Amination 55 Low 45 Avoids alkylating agents

*E-Factor: kg waste per kg product

Chemical Reactions Analysis

Types of Reactions: N-methylmorpholine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis Applications

N-methylmorpholine-3-carboxamide hydrochloride serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its basic properties allow it to act as a nucleophile in various reactions.

Role as a Base

In organic synthesis, this compound is often employed as a base due to its ability to deprotonate acids, facilitating nucleophilic substitutions and eliminations. For instance, it has been used effectively in the synthesis of hybrid compounds that incorporate natural products, showing potential as multifunctional agents in medicinal chemistry .

Case Study: Hybrid Compound Synthesis

A study demonstrated the synthesis of new hybrid derivatives using this compound. The reaction involved coupling various acids with a trifluoromethyl benzyloxyaminic moiety, yielding products with significant biological activity. The yields achieved were notable, with some derivatives isolated at over 98% purity .

Pharmaceutical Applications

The compound has garnered attention for its role in drug development, particularly in synthesizing pharmaceutical intermediates.

Intermediate Production

This compound is utilized in the production of pharmaceutical intermediates due to its stability and reactivity under mild conditions. It has been involved in synthesizing compounds that exhibit inhibitory activity against poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy .

Case Study: PARP Inhibitors

Research highlighted the use of this compound in synthesizing indazole derivatives that function as PARP inhibitors. These compounds were synthesized through a series of reactions involving N-methylmorpholine as a key reagent, demonstrating the compound's utility in developing therapeutic agents .

Material Science Applications

In addition to its chemical and pharmaceutical uses, this compound finds applications in material science.

Solvent Properties

The compound exhibits solvent properties that make it suitable for dissolving various polymers and organic materials. This characteristic is particularly valuable in the production of cellulose fibers and other polymer-based materials.

Case Study: Cellulose Fiber Production

N-methylmorpholine oxide (a derivative of N-methylmorpholine) has been established as a solvent for cellulose, facilitating the production of cellulose fibers with desirable properties. The process involves using N-methylmorpholine solutions to dissolve cellulose for further processing into fibers .

Summary of Applications

Application Area Specific Use Case Study Reference
Chemical SynthesisBase for nucleophilic substitutions
Pharmaceutical DevelopmentIntermediate for PARP inhibitors
Material ScienceSolvent for cellulose fiber production

Mechanism of Action

The mechanism of action of N-methylmorpholine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-methylmorpholine-3-carboxamide hydrochloride with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Substituents Applications
This compound Not provided C₇H₁₅ClN₂O₂ ~194.66 Carboxamide 3-methyl, morpholine Pharmaceuticals (inferred)
Methyl 3-methylmorpholine-3-carboxylate hydrochloride 1205749-06-9 C₈H₁₆ClNO₃ 217.67 Carboxylate ester 3-methyl, morpholine Research chemical
4-Methylmorpholine-3-carboxylic acid hydrochloride 1240518-90-4 C₇H₁₄ClNO₃ 195.65 Carboxylic acid 4-methyl, morpholine Unknown (structural analog)
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride 1909326-30-2 C₇H₁₀ClF₃N₂O 232.63 Carboxamide 3-trifluoromethyl, pyrrolidine Pharmaceuticals, agrochemicals

Key Differences and Implications

Core Structure: Morpholine vs. Substituent Position: 3-Methyl substitution (target compound) vs.

Functional Groups :

  • Carboxamide vs. Carboxylate/Carboxylic Acid : Carboxamides exhibit superior membrane permeability compared to ionized carboxylic acids, making them preferable in drug candidates. Ester derivatives (e.g., 1205749-06-9) are more hydrolytically labile, limiting their utility in vivo .
  • Trifluoromethyl Group : The pyrrolidine analog’s CF₃ group enhances electronegativity and bioavailability, a feature leveraged in agrochemicals and CNS-targeting pharmaceuticals .

Physicochemical Properties :

  • Solubility : Hydrochloride salts improve aqueous solubility across all compounds.
  • Stability : Carboxamides and trifluoromethylated compounds show higher hydrolytic and oxidative stability compared to esters .

Applications: The pyrrolidine derivative (1909326-30-2) is explicitly used in pharmaceuticals and agrochemicals due to its versatile reactivity and stability .

Safety and Handling :

  • The pyrrolidine compound requires stringent safety protocols (skin/eye irritation risks) , whereas ecological data for morpholine analogs remain undocumented .

Biological Activity

N-Methylmorpholine-3-carboxamide hydrochloride, a morpholine derivative, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a morpholine ring with a carboxamide functional group. This structural configuration allows it to interact effectively with biological targets, influencing various metabolic pathways.

Compound Structure Features Biological Activity Uniqueness
This compoundMorpholine ring with carboxamideAntimicrobial, neuroprotective, antioxidantUnique stereochemistry enhances biological interactions
2-MethylmorpholineMorpholine ring, methyl groupAntimicrobialLacks carboxylic acid functionality
4-MethylmorpholineMorpholine ring with methyl at 4-positionNeuroprotectiveDifferent position of methyl affects activity

1. Antimicrobial Activity

Research indicates that N-methylmorpholine derivatives exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as new antimicrobial agents. For instance, derivatives were tested against five strains of bacteria and fungi, achieving notable inhibition rates .

2. Neuroprotective Effects

This compound has also been studied for its neuroprotective capabilities. Certain studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter systems further supports its therapeutic potential.

3. Antioxidant Activity

The compound demonstrates antioxidant properties by scavenging free radicals, which contributes to its neuroprotective effects. This activity is crucial in preventing cellular damage associated with oxidative stress .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. Its stereochemistry allows it to fit into the active sites of these targets, modulating their activity and triggering specific biochemical pathways . For example, it has shown promise in enzyme inhibition studies where it interacts with α-glucosidase, indicating potential applications in managing diabetes through glycemic control .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of N-methylmorpholine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antioxidant Potential : A comparative study assessed the antioxidant capacity of various morpholine derivatives using the ORAC-FL method. This compound exhibited superior radical scavenging activity compared to other tested compounds .

Q & A

Q. What are the recommended synthetic routes for N-methylmorpholine-3-carboxamide hydrochloride?

The compound can be synthesized via carbodiimide-mediated coupling reactions, leveraging reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to activate carboxylic acid intermediates. Reaction conditions typically involve anhydrous solvents (e.g., DMF) and controlled pH to prevent side reactions. Post-synthesis purification may include recrystallization using ethanol/water mixtures or column chromatography .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : For structural confirmation of the morpholine ring and methyl groups (¹H and ¹³C NMR).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., C₆H₁₃ClN₂O₂, MW 180.64) .
  • HPLC : For purity assessment, using reverse-phase columns and UV detection at 210–254 nm .
  • X-ray Crystallography : To resolve salt form and stereochemistry if crystalline .

Q. What are the solubility properties of this compound in common solvents?

The hydrochloride salt is highly soluble in polar solvents like water, methanol, and DMF but exhibits limited solubility in non-polar solvents (e.g., hexane). Solubility in ethanol is moderate (~50 mg/mL at 25°C) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in synthesizing N-methylmorpholine-3-carboxamide derivatives?

Regioselectivity challenges arise in functionalizing the morpholine ring. Strategies include:

  • Microwave-Assisted Synthesis : Enhances reaction kinetics and selectivity, as demonstrated in oxadiazole synthesis (e.g., 80°C, 30 min under microwave irradiation) .
  • Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) to direct substitutions to the 3-position of the morpholine ring .
  • Protecting Groups : Temporary protection of the carboxamide group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

Q. What strategies mitigate batch-to-batch variability in crystallization?

Variability often stems from impurities or inconsistent supersaturation. Solutions include:

  • Seeding : Introducing pure crystal nuclei to control nucleation.
  • pH-Controlled Crystallization : Maintaining pH 4–5 using acetate buffers to stabilize the hydrochloride form .
  • Anti-Solvent Addition : Gradual addition of ethanol to aqueous solutions to enhance yield and purity .

Q. How does the hydrochloride salt form influence pharmacokinetic profiles?

The salt form improves aqueous solubility and bioavailability compared to freebase analogs. Pharmacokinetic studies of related morpholine derivatives show enhanced intestinal absorption and prolonged half-life due to increased stability in physiological pH .

Data Contradiction and Troubleshooting

Q. How to resolve conflicting NMR data for this compound?

Discrepancies may arise from tautomerism or solvent effects. Recommendations:

  • Use deuterated DMSO or D₂O to stabilize the hydrochloride form.
  • Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw) .
  • Validate via 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. Why do synthetic yields vary between conventional and microwave methods?

Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and minimizes side reactions, improving yields by 15–20% in oxadiazole syntheses . However, scalability limitations in microwave reactors may necessitate optimization of conventional thermal conditions for large-scale production.

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Reference
Carbodiimide CouplingEDC, DMF, RT, 24h65–75
Microwave-Assisted80°C, 30 min, pyridine80–85
Zn-Mediated ReductionZn dust, HCl, ethanol, reflux70–78

Q. Table 2: Analytical Parameters

TechniqueParametersKey Observations
HPLCC18 column, 0.1% TFA in H₂O/MeOHRetention time: 6.2 min
¹H NMRD₂O, 400 MHzδ 3.65 (m, morpholine protons)

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